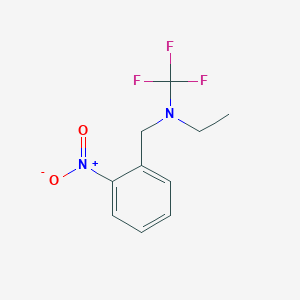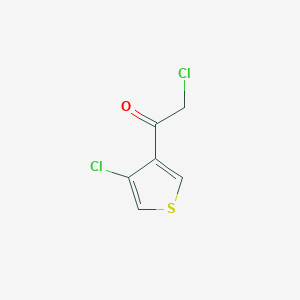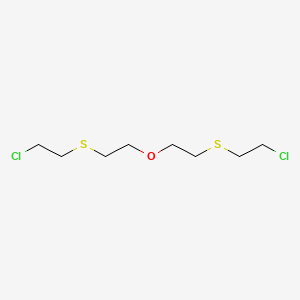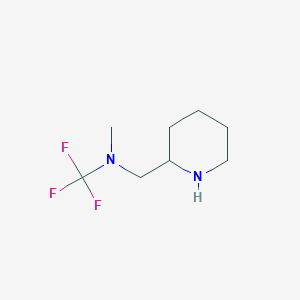
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that features both a nitrobenzyl group and a trifluoromethyl group attached to an ethanamine backbone. Compounds with such functional groups are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Nitration of Benzyl Compounds:
Formation of Trifluoromethyl Compounds: The trifluoromethyl group can be introduced via various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination: The final step involves the formation of the ethanamine backbone, which can be achieved through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and trifluoromethylation processes, followed by purification steps such as distillation or crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the benzyl ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique functional groups.
Medicine: Investigated for potential pharmacological activities, including antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine would depend on its specific interactions with molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biological pathways and molecular targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-nitrobenzyl)-N-methylamine: Similar structure but lacks the trifluoromethyl group.
N-(2-nitrobenzyl)-N-(trifluoromethyl)propylamine: Similar structure with a longer alkyl chain.
N-(2-nitrophenyl)-N-(trifluoromethyl)ethanamine: Similar structure with the nitro group directly attached to the phenyl ring.
Uniqueness
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine is unique due to the combination of the nitrobenzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H11F3N2O2 |
|---|---|
Peso molecular |
248.20 g/mol |
Nombre IUPAC |
N-[(2-nitrophenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C10H11F3N2O2/c1-2-14(10(11,12)13)7-8-5-3-4-6-9(8)15(16)17/h3-6H,2,7H2,1H3 |
Clave InChI |
RGDCCUWAEZTTFA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)


![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)

![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)






![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
